molecular formula C14H15N5OS B10992452 6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10992452
M. Wt: 301.37 g/mol
InChI Key: JBHZCEHBVYGLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole moiety can be introduced via a condensation reaction with thioamides or thioesters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially reducing double bonds or nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor for various biological targets. Its structure allows it to interact with proteins and enzymes in a specific manner, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, particularly those involving enzyme dysregulation.

Industry

Industrially, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

6-methyl-1-propan-2-yl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H15N5OS/c1-8(2)19-12-11(7-16-19)10(6-9(3)17-12)13(20)18-14-15-4-5-21-14/h4-8H,1-3H3,(H,15,18,20)

InChI Key

JBHZCEHBVYGLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.